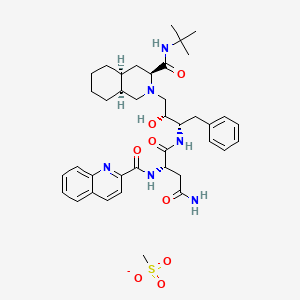![molecular formula C13H19N3NaO5S+ B11820002 Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate, also known as metamizole sodium, is a non-opioid analgesic and antipyretic compound. It is widely used for its pain-relieving and fever-reducing properties. This compound is particularly notable for its effectiveness in treating acute pain, such as postoperative pain, and its use in various medical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate typically involves the reaction of 4-methylaminoantipyrine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Extensively used as an analgesic and antipyretic in clinical settings.
Industry: Utilized in the pharmaceutical industry for the production of pain relief medications.
Mechanism of Action
The mechanism of action of sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and reducing fever .
Comparison with Similar Compounds
Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate is unique in its chemical structure and pharmacological properties. Similar compounds include:
Aminopyrine: Another pyrazolone derivative with analgesic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure.
Dipyrone: A closely related compound with similar analgesic and antipyretic effects
These compounds share some pharmacological effects but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C13H19N3NaO5S+ |
|---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate |
InChI |
InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(8-14-9-21(18,19)20)13(17)16(15(10)2)11-6-4-3-5-7-11;;/h3-7,14H,8-9H2,1-2H3,(H,18,19,20);;1H2/q;+1; |
InChI Key |
YYRNRGAALMTUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate](/img/structure/B11819922.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)

![Bis[3-(methylamino)oxetan-2-yl] oxalate](/img/structure/B11819950.png)
![7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine](/img/structure/B11819953.png)
![(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B11819957.png)

![5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline](/img/structure/B11819969.png)

![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)
![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)
